molecular formula C20H25N3O5 B6064236 4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

Cat. No.: B6064236
M. Wt: 387.4 g/mol
InChI Key: GYRSWOFYLWBJHW-UHFFFAOYSA-N
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Description

4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is a complex organic compound that belongs to the class of arylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a methoxy-nitrophenol moiety. It has garnered interest in scientific research due to its potential therapeutic applications and unique chemical properties.

Properties

IUPAC Name

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-3-28-18-7-5-4-6-16(18)22-10-8-21(9-11-22)14-15-12-17(23(25)26)20(24)19(13-15)27-2/h4-7,12-13,24H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRSWOFYLWBJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-ethoxyphenylamine with piperazine under controlled conditions to form the 4-(2-ethoxyphenyl)piperazine intermediate.

    Alkylation: The intermediate is then subjected to alkylation using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group at the piperazine nitrogen.

    Nitration and Methoxylation: The final step involves the nitration of the aromatic ring followed by methoxylation to introduce the nitro and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, converting the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological receptors, particularly in the central nervous system.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its affinity for certain neurotransmitter receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol involves its interaction with molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
  • 4-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
  • 4-[[4-(2-Bromophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

Uniqueness

4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This structural variation can result in different biological activities and therapeutic potentials compared to its analogs.

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